
Sucrosofate (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique properties and applications in various fields, including medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Sucrosofate (potassium) is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions usually require careful control of temperature and pH to ensure the complete sulfation of sucrose and to avoid degradation of the sugar molecule.
Industrial Production Methods
In industrial settings, the production of sucrosofate (potassium) involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to obtain the final compound . The process is designed to be efficient and scalable, allowing for the production of large quantities of sucrosofate (potassium) for various applications.
化学反应分析
Types of Reactions
Sucrosofate (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.
Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .
科学研究应用
Sucrosofate (potassium) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .
相似化合物的比较
Sucrosofate (potassium) can be compared with other similar compounds, such as:
Heparin: Both sucrosofate (potassium) and heparin are sulfated polysaccharides with anticoagulant properties.
Sucralfate: Sucralfate is a gastrointestinal protectant that contains sucrose octasulfate as one of its components.
Conclusion
Sucrosofate (potassium) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo various reactions, and potential therapeutic benefits make it a valuable compound for further research and development.
属性
分子式 |
C12H14K8O35S8 |
|---|---|
分子量 |
1287.5 g/mol |
IUPAC 名称 |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI 键 |
XISWAUUBQBEDFB-QRDGSJRXSA-F |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


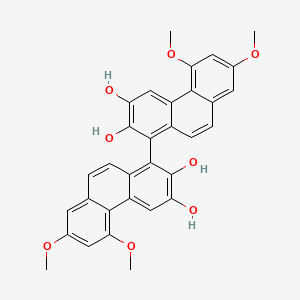
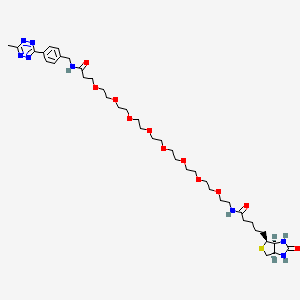

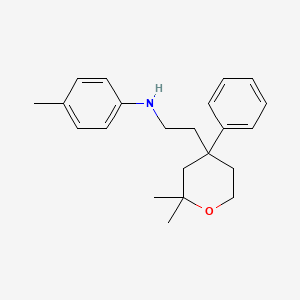
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
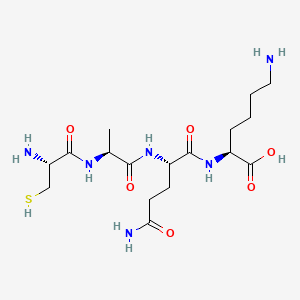
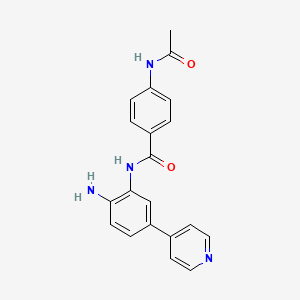
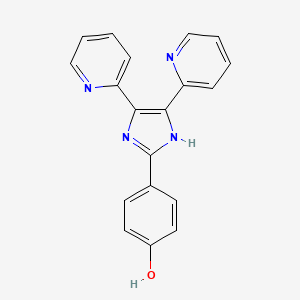
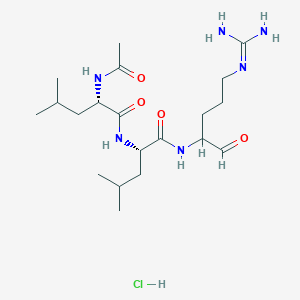
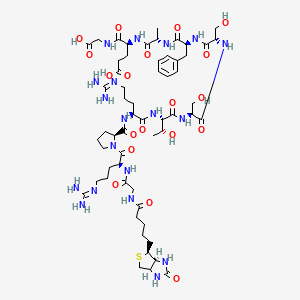
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


